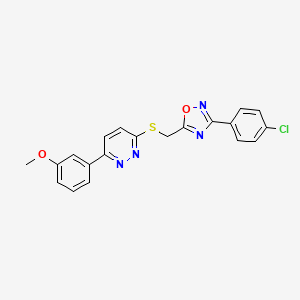

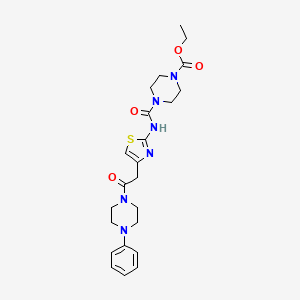

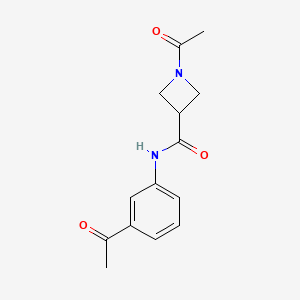

![molecular formula C22H28ClN3O3S B2585236 N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217001-57-4](/img/structure/B2585236.png)

N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups, including a benzothiazole, an amide, and a diethylamino group. These groups are common in many biologically active compounds, suggesting potential applications in medicinal chemistry .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized by coupling reactions. For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure of this compound would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the benzothiazole could undergo electrophilic substitution .Scientific Research Applications

Chemical Synthesis and Derivative Development

Research has explored the synthesis and potential applications of related compounds, indicating a broader interest in this class of chemicals for their versatile pharmacological activities and as intermediates in organic synthesis.

A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds were designed as COX-1/COX-2 inhibitors, showcasing significant analgesic and anti-inflammatory activities, comparable to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Another research focused on the synthesis and antimicrobial activity of new pyridine derivatives. These derivatives were synthesized using 2-amino substituted benzothiazoles, demonstrating variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Photophysical Properties and Applications

The exploration of related compounds' photophysical properties underscores the potential for developing fluorescent materials and sensors.

- A study on N-2-Aryl-1,2,3-Triazoles revealed the synthesis of novel blue emitting fluorophores. These compounds were investigated for their absorption, emission, and quantum yields in various solvents, indicating their potential in creating materials that emit in the blue and green regions of the spectrum. Their thermal stability up to 300 °C highlights their suitability for practical applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

Antimicrobial and Anticancer Activities

Research into derivatives of benzothiazoles has shown promising antimicrobial and anticancer activities, pointing to the chemical scaffold's potential in drug development.

Novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and screened for antimicrobial activity, exhibiting excellent broad-spectrum activity against bacterial and fungal strains. This work suggests the potential of such derivatives in developing new antimicrobial agents (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

A series of substituted benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines. This research demonstrated moderate to excellent anticancer activities, with some derivatives showing higher efficacy than etoposide, a reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Target of Action

The primary target of N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation . The inhibition of this pathway leads to a decrease in prostaglandin levels, resulting in reduced inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and a subsequent decrease in prostaglandin levels . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .

Future Directions

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-7-8-11-17(16)27-3)22-23-20-18(28-4)12-9-13-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYLOANTTBALSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

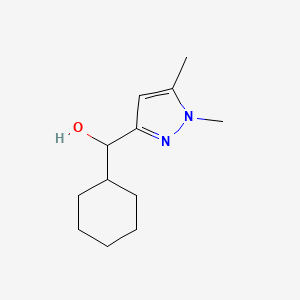

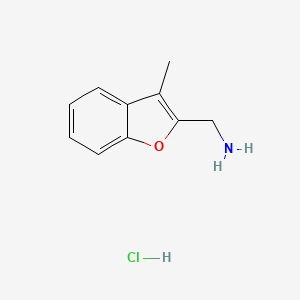

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)

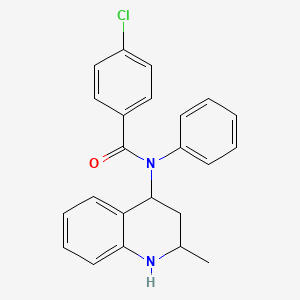

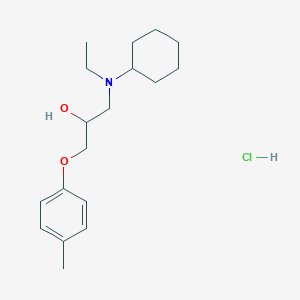

![3-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585154.png)

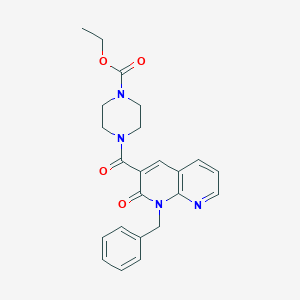

![3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2585159.png)

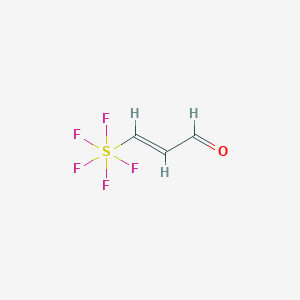

![Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2585165.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585175.png)